molecular formula C18H25N5O2 B6708454 1-[[1-(Methoxymethyl)cyclobutyl]methyl]-3-[1-[4-(triazol-1-yl)phenyl]ethyl]urea

1-[[1-(Methoxymethyl)cyclobutyl]methyl]-3-[1-[4-(triazol-1-yl)phenyl]ethyl]urea

Cat. No.: B6708454
M. Wt: 343.4 g/mol
InChI Key: LVOYLWALGKGJSR-UHFFFAOYSA-N
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Description

1-[[1-(Methoxymethyl)cyclobutyl]methyl]-3-[1-[4-(triazol-1-yl)phenyl]ethyl]urea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclobutyl ring, a triazole moiety, and a urea linkage, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[[1-(Methoxymethyl)cyclobutyl]methyl]-3-[1-[4-(triazol-1-yl)phenyl]ethyl]urea typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the following steps:

    Formation of the Cyclobutyl Intermediate: The cyclobutyl intermediate can be synthesized through a cyclization reaction involving suitable precursors under controlled conditions.

    Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride and a suitable base.

    Coupling with the Triazole Moiety: The triazole moiety can be introduced through a click chemistry reaction, typically involving an azide and an alkyne under copper-catalyzed conditions.

    Formation of the Urea Linkage: The final step involves the coupling of the cyclobutyl intermediate with the triazole moiety and the formation of the urea linkage using a suitable isocyanate reagent.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[[1-(Methoxymethyl)cyclobutyl]methyl]-3-[1-[4-(triazol-1-yl)phenyl]ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as acidic or basic environments.

Major Products Formed: The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[[1-(Methoxymethyl)cyclobutyl]methyl]-3-[1-[4-(triazol-1-yl)phenyl]ethyl]urea has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.

Mechanism of Action

The mechanism of action of 1-[[1-(Methoxymethyl)cyclobutyl]methyl]-3-[1-[4-(triazol-1-yl)phenyl]ethyl]urea involves its interaction with specific molecular targets and pathways. The triazole moiety, for example, is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The urea linkage may also play a role in stabilizing the compound’s interaction with its targets, enhancing its overall efficacy.

Comparison with Similar Compounds

  • **1-[[1-(Methoxymethyl)cyclobutyl]methyl]-3-[1-[4-(triazol-1-yl)phenyl]ethyl]amine
  • **1-[[1-(Methoxymethyl)cyclobutyl]methyl]-3-[1-[4-(triazol-1-yl)phenyl]ethyl]carbamate
  • **1-[[1-(Methoxymethyl)cyclobutyl]methyl]-3-[1-[4-(triazol-1-yl)phenyl]ethyl]thiourea

Uniqueness: 1-[[1-(Methoxymethyl)cyclobutyl]methyl]-3-[1-[4-(triazol-1-yl)phenyl]ethyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[[1-(methoxymethyl)cyclobutyl]methyl]-3-[1-[4-(triazol-1-yl)phenyl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O2/c1-14(15-4-6-16(7-5-15)23-11-10-20-22-23)21-17(24)19-12-18(13-25-2)8-3-9-18/h4-7,10-11,14H,3,8-9,12-13H2,1-2H3,(H2,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVOYLWALGKGJSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N2C=CN=N2)NC(=O)NCC3(CCC3)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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